3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHC, is a synthetic peptide that has been studied extensively for its potential applications in scientific research. MPHC is a modified version of the naturally occurring peptide, angiotensin II, and has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid acts on the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure and electrolyte balance in the body. It binds to angiotensin II receptors, leading to vasoconstriction and increased blood pressure. 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid also has effects on the release of aldosterone, which can affect electrolyte balance and fluid retention.
Biochemical and Physiological Effects:
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase blood pressure, stimulate aldosterone release, and promote vasoconstriction. 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has also been shown to have effects on the sympathetic nervous system and to promote inflammation in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid in laboratory experiments is its potency and specificity. It can be used to study the effects of angiotensin II on various physiological processes, and its effects can be easily measured using various techniques. However, one limitation of using 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid is its potential toxicity and side effects, which can limit its use in certain contexts.
Orientations Futures
There are several potential future directions for research on 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the development of novel therapies for hypertension and other cardiovascular disorders based on the mechanisms of action of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid. Another potential direction is the study of the effects of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new synthetic methods for 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid and related peptides could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid involves several steps, including solid-phase peptide synthesis and purification. The process begins with the coupling of the amino acid building blocks onto a solid support, followed by the addition of protective groups and activation of the carboxylic acid group. The peptide is then cleaved from the solid support and purified using various chromatography techniques.
Applications De Recherche Scientifique
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has been used in a variety of scientific research applications, including studies on cardiovascular disease, hypertension, and kidney function. It has been shown to have potent vasoconstrictor effects, which can be useful in studying the mechanisms of hypertension and other cardiovascular disorders.
Propriétés
IUPAC Name |
3-[6-[(1-methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c1-19-12(6-5-8-14(19)21)16(24)18-10-4-2-3-7-13(20)17-11-9-15(22)23/h12H,2-11H2,1H3,(H,17,20)(H,18,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGNRYJQBLIVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.